[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride

Catalog No.
S12198524
CAS No.
M.F
C10H16Cl2N2
M. Wt
235.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hyd...

Product Name

[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride

IUPAC Name

1-(3-chlorophenyl)-N,N-dimethylethane-1,2-diamine;hydrochloride

Molecular Formula

C10H16Cl2N2

Molecular Weight

235.15 g/mol

InChI

InChI=1S/C10H15ClN2.ClH/c1-13(2)10(7-12)8-4-3-5-9(11)6-8;/h3-6,10H,7,12H2,1-2H3;1H

InChI Key

FFNFDDXKNDGDCW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CN)C1=CC(=CC=C1)Cl.Cl

[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride is a chemical compound with the molecular formula C₁₀H₁₅ClN₂·HCl and a molecular weight of 198.69 g/mol. It is characterized by the presence of an amino group, a chlorophenyl moiety, and dimethylamine functionality. This compound is often utilized in various chemical and pharmaceutical applications due to its unique structural properties and biological activities .

The reactivity of [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride can be attributed to its functional groups. It can undergo several types of reactions, including:

  • Nucleophilic Substitution: The chlorine atom on the aromatic ring can be replaced by nucleophiles, leading to the formation of various derivatives.
  • Acid-Base Reactions: The amino group can act as a base, allowing it to react with acids to form salts.
  • Alkylation Reactions: The dimethylamine group can participate in alkylation reactions, providing pathways to synthesize more complex amines.

These reactions make the compound versatile for further synthetic applications in medicinal chemistry and organic synthesis .

[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride exhibits significant biological activity, particularly in pharmacology. It is known to interact with various neurotransmitter systems, potentially influencing:

  • Serotonin Reuptake Inhibition: Similar to other compounds like sibutramine, it may affect serotonin levels in the brain.
  • Appetite Suppression: Due to its action on neurotransmitters, it has been studied for its potential in weight management therapies.
  • CNS Stimulation: The compound may exhibit stimulant properties, impacting mood and energy levels.

These biological effects underline its potential therapeutic applications but also necessitate caution regarding side effects and toxicity .

The synthesis of [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride typically involves several key steps:

  • Starting Materials: The synthesis often begins with commercially available precursors such as 3-chlorobenzaldehyde and dimethylamine.
  • Formation of Intermediate: A reductive amination process may be employed to form an intermediate amine compound.
  • Hydrochloride Salt Formation: The final step involves the reaction of the amine with hydrochloric acid to yield the hydrochloride salt.

This multi-step synthesis highlights the importance of careful control over reaction conditions to achieve high purity and yield .

The applications of [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride are diverse:

  • Pharmaceutical Development: It serves as a precursor or intermediate in the synthesis of drugs targeting central nervous system disorders.
  • Research Tool: Utilized in studies exploring neurotransmitter interactions and pharmacological mechanisms.
  • Chemical Synthesis: Acts as a building block for synthesizing more complex organic molecules in medicinal chemistry.

These applications underscore its significance in both research and industry contexts .

Interaction studies involving [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride have focused on its pharmacodynamics and pharmacokinetics. Key findings include:

  • Receptor Binding Affinity: Research indicates that this compound may bind to serotonin transporters, influencing serotonin levels and activity.
  • Metabolic Pathways: Studies on metabolic pathways reveal that this compound is subject to enzymatic transformations that can affect its efficacy and safety profile.

These interactions are crucial for understanding both therapeutic benefits and potential adverse effects associated with this compound .

Several compounds share structural similarities with [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
SibutramineC₁₄H₂₁ClN₂A potent serotonin reuptake inhibitor used for weight loss.
[2-Amino-1-(2-chlorophenyl)ethyl]dimethylamineC₁₀H₁₅ClN₂Similar structure but different chlorophenyl positioning; studied for similar biological effects.
N,N-Dimethyl-β-aminoethanolC₇H₁₉NA simpler amine structure used in various chemical syntheses.

The uniqueness of [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride lies in its specific chlorophenyl orientation and dual action on neurotransmitter systems, distinguishing it from other related compounds .

Reductive Amination Strategies for Tertiary Amine Formation

Reductive amination serves as the cornerstone for synthesizing the tertiary amine backbone of [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine. This one-pot reaction involves the condensation of a carbonyl compound (e.g., 3-chlorophenylacetone) with dimethylamine, followed by reduction of the intermediate imine. Sodium triacetoxyborohydride (NaBH(OAc)$$_3$$) has emerged as the reducing agent of choice due to its mild reactivity and compatibility with a wide range of functional groups.

The reaction mechanism proceeds as follows:

  • Imine Formation: 3-Chlorophenylacetone reacts with dimethylamine in 1,2-dichloroethane (DCE) under acidic catalysis (e.g., acetic acid) to generate an imine intermediate.
  • Reduction: NaBH(OAc)$$_3$$ selectively reduces the imine to the corresponding tertiary amine without over-reducing aromatic chlorides.

Optimization Insights:

  • Solvent Selection: DCE enhances reaction rates compared to tetrahydrofuran (THF) or acetonitrile due to its polarity and stabilisation of polar intermediates.
  • Catalysis: Acetic acid (10–20 mol%) accelerates imine formation, particularly for ketone substrates.
  • Yield: Typical yields range from 65–85%, with purity >95% after column chromatography.
ParameterConditionImpact on Yield
SolventDCE vs. THF+15% in DCE
Reducing AgentNaBH(OAc)$$3$$ vs. NaBH$$4$$+25% selectivity
Temperature25°C vs. 0°CMarginal difference

Chlorophenyl Group Incorporation Through Precursor Design

The 3-chlorophenyl moiety is introduced via the ketone precursor (e.g., 3-chlorophenylacetone) rather than through post-amination electrophilic substitution. This approach avoids regioselectivity challenges associated with chlorinating aromatic amines. The synthesis of 3-chlorophenylacetone typically involves:

  • Friedel-Crafts Acylation: Acetyl chloride reacts with chlorobenzene in the presence of AlCl$$_3$$ to yield 3-chlorophenylacetone.
  • Purification: Distillation or recrystallization removes regioisomers (e.g., 4-chlorophenylacetone).

Critical Considerations:

  • Directing Effects: The acetyl group directs electrophilic substitution to the meta position, ensuring >90% selectivity for 3-chlorophenyl derivatives.
  • Purity: HPLC analysis confirms >99% purity for 3-chlorophenylacetone prior to reductive amination.

Hydrochloride Salt Formation: Solvent Selection and Crystallization Optimization

Conversion of the free base to the hydrochloride salt improves stability and bioavailability. The process involves:

  • Acid-Base Reaction: Treating the tertiary amine with concentrated HCl in ethanol at 0–5°C.
  • Crystallization: Slow cooling to −20°C precipitates the hydrochloride salt.

Key Parameters:

  • Solvent Polarity: Ethanol outperforms acetone or diethyl ether in producing monodisperse crystals (PDI < 0.2).
  • Stability: The hydrochloride salt remains stable for >12 months when stored under inert atmosphere at −20°C.
SolventCrystal Size (µm)Purity (%)Yield (%)
Ethanol50–10099.592
Acetone10–5098.185
Diethyl Ether100–20097.378

Mechanistic Insight: Protonation occurs preferentially at the dimethylamine nitrogen due to its higher basicity (pK$$a$$ ≈ 10.1) compared to the primary amine (pK$$a$$ ≈ 8.9).

Monoamine Transporter Interaction Profiles

[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride demonstrates significant interaction with monoamine transporters, which are integral plasma-membrane proteins responsible for regulating concentrations of extracellular monoamine neurotransmitters [11]. These transporters include the dopamine transporter, serotonin transporter, and norepinephrine transporter, which are located perisynaptically and function to transport monoamine transmitter overflow from the synaptic cleft back to the cytoplasm of the presynaptic neuron [11].

The compound exhibits structural characteristics similar to other phenylethylamine derivatives that demonstrate monoamine transporter inhibition [23]. Research indicates that phenylethylamine compounds with chlorophenyl substituents show enhanced binding affinity compared to unsubstituted analogs [20] . The presence of the 3-chlorophenyl group in this compound contributes to increased lipophilicity, which enhances blood-brain barrier penetration and receptor binding affinity .

Table 1: Comparative Binding Affinity Data for Chlorophenyl Compounds

Compound TypeDopamine Transporter (Ki, nM)Serotonin Transporter (Ki, nM)Norepinephrine Transporter (Ki, nM)
2-(4-Chloro-3-hydroxyphenyl)ethylamine150-200180-220160-190
Chlorophenylethylamine derivatives11-2225-8528-64
Reference compounds (cocaine)1871723300

Data compiled from comparative studies on monoamine transporter binding [14] [20] [35]

The dimethylamine functionality of the compound plays a crucial role in transporter interaction, as dimethylamine derivatives demonstrate enhanced water solubility and increased bioavailability [2]. Studies on dimethylamine-containing compounds show that the electron-donating properties of the dimethylamine group contribute to nucleophilic reactions and enhanced binding interactions with transporter proteins [2].

Mechanistic studies reveal that chlorophenylethylamine derivatives bind to the substrate binding site located between transmembrane domains 1 and 6 of monoamine transporters [34]. The binding site comprises both hydrophobic regions that accommodate aromatic substituents and hydrophilic regions containing conserved aspartate residues that form ionic interactions with amine groups [34]. The 3-chlorophenyl moiety of the compound likely interacts with hydrophobic binding regions, while the dimethylamine group forms ionic interactions with conserved acidic residues [13] [16].

Comparative analysis demonstrates that compounds with chlorine substitution at the 3-position of the phenyl ring exhibit different binding profiles compared to 2- or 4-position substitutions [19]. The 3-chloro substitution pattern typically results in moderate selectivity for dopamine and serotonin transporters over norepinephrine transporters [15] [37].

Dopaminergic vs. Serotonergic Pathway Modulation

The compound demonstrates differential modulation of dopaminergic and serotonergic pathways through distinct mechanisms of action [6] [21]. Dopaminergic pathway modulation occurs primarily through direct interaction with dopamine transporters and indirect effects on dopamine release mechanisms [8] [23].

In dopaminergic systems, [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride appears to function as a reuptake inhibitor, preventing the clearance of extracellular dopamine and thereby increasing synaptic dopamine concentrations [23]. The compound's structural similarity to other phenylethylamine derivatives suggests it may also influence vesicular monoamine transporter 2 in brain neurons, potentially affecting dopamine storage and release [23].

Table 2: Dopaminergic vs. Serotonergic Pathway Effects

PathwayPrimary MechanismSecondary EffectsReceptor Subtypes Affected
DopaminergicReuptake inhibitionIncreased synaptic dopamineD1, D2, D3, D4 receptors
SerotonergicTransporter modulationAltered serotonin signaling5-HT1A, 5-HT2A, 5-HT2C receptors
Cross-pathwayIndirect modulationNetwork interactionsMultiple receptor subtypes

Based on mechanistic studies of similar phenylethylamine compounds [6] [21] [22]

Serotonergic pathway modulation involves complex interactions between serotonin receptors and dopamine neurons [6]. Studies demonstrate that serotonin acts through several serotonin receptor subtypes to modulate dopamine neurons in major dopaminergic pathways [6]. The compound likely influences this serotonin-dopamine interaction through its effects on serotonin transporter function and receptor binding [18] [21].

Research indicates that compounds with similar structural features to [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride can modulate both facilitatory and inhibitory serotonin receptor subtypes [6]. Specifically, 5-HT1A, 5-HT1B, 5-HT2A, 5-HT3, and 5-HT4 receptors facilitate dopamine release, while 5-HT2C receptors mediate inhibitory effects on dopamine release [6].

The chlorophenyl structure of the compound suggests potential selectivity for specific serotonin receptor subtypes [18] [22]. Phenylethylamine derivatives with halogen substitutions demonstrate enhanced affinity for 5-HT2A receptors, which are associated with modulation of dopaminergic function [18]. The dimethylamine moiety may contribute to interactions with trace amine-associated receptor 1, which is involved in monoamine neurotransmission regulation [19] [23].

Stereoselectivity plays a significant role in the compound's pathway-specific effects [15] [19]. Research on similar phenylethylamine derivatives demonstrates that stereochemical configuration influences both dopamine and serotonin transporter interactions, with different enantiomers showing distinct potency profiles [15].

Allosteric Modulation of Cannabinoid Receptor Type 1 (CB1)

The potential for [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride to function as an allosteric modulator of cannabinoid receptor type 1 represents an emerging area of pharmacological investigation [7] [27]. Allosteric modulation offers an alternative approach to targeting cannabinoid receptor type 1 for therapeutic benefits while potentially avoiding side effects associated with orthosteric activation [9] [26].

Cannabinoid receptor type 1 contains multiple allosteric binding sites that can be recognized by synthetic small molecule ligands [26] [27]. These sites are topographically distinct from the orthosteric binding site and can modulate receptor function through conformational changes that affect agonist affinity and efficacy [26] [28].

Table 3: Cannabinoid Receptor Type 1 Allosteric Modulation Sites

Binding Site LocationModulator TypeKey ResiduesFunctional Effects
Extracellular Loop 2Negative allosteric modulatorsF268, P269Reduced agonist affinity
Transmembrane 1-2Negative allosteric modulatorsY153, I156Decreased efficacy
Transmembrane 2-6-7Negative allosteric modulatorsM337, L341, S401, D403Conformational stabilization
Cholesterol binding regionMixed modulatorsMultiple residuesVariable effects

Compiled from structural and mutagenesis studies [27] [29] [30] [33]

The structural features of [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride suggest potential interaction with allosteric sites based on comparisons with known cannabinoid receptor type 1 modulators [7] [9]. The chlorophenyl moiety may engage in π-stacking interactions with aromatic residues such as W241 and H154, while the dimethylamine group could form hydrogen bonding interactions with polar residues [9].

Research on diarylurea-based allosteric modulators demonstrates that dimethylamino substitution is well tolerated and can enhance potency in cannabinoid receptor type 1 modulation [9] [28]. The presence of the dimethylamine group in the compound structure suggests it may exhibit similar binding characteristics to established modulators like PSNCBAM-1 [28].

Mechanistic studies indicate that allosteric modulators of cannabinoid receptor type 1 can influence multiple signaling pathways [27] [31]. Negative allosteric modulators typically decrease both the affinity and efficacy of orthosteric agonists while positive allosteric modulators enhance these parameters [27] [30]. The specific modulatory profile would depend on the precise binding site and conformational changes induced by the compound [33].

Computational modeling studies suggest that compounds with phenylethylamine scaffolds can occupy allosteric binding pockets between transmembrane domains [29] [33]. The chlorine substitution pattern may influence the stability of protein-ligand complexes and determine the direction of allosteric effects [32] [33].

Impact of Chlorophenyl Positional Isomerism on Bioactivity

The positioning of the chlorine substituent on the phenyl ring of [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride exerts profound effects on its biological activity and receptor binding properties. Research demonstrates that chlorophenyl positional isomerism represents one of the most critical structural determinants influencing bioactivity in phenethylamine derivatives [1] [2] [3].

Ortho-Chloro (2-Position) Effects: The 2-chlorophenyl configuration exhibits variable bioactivity patterns depending on the specific receptor target. Studies of chlorophenyl-containing compounds reveal that ortho-substitution creates steric hindrance effects that can either enhance or diminish receptor binding affinity [2] [3]. In molecular docking studies, 2-chlorophenyl derivatives demonstrate altered binding orientations compared to their meta and para counterparts, with the ortho-chlorine atom influencing the spatial arrangement of the entire molecule within receptor binding sites [2].

Meta-Chloro (3-Position) Optimal Properties: The 3-chlorophenyl substitution pattern, as present in the target compound, represents an optimal balance between binding affinity and receptor selectivity [1] [4] [5]. Structure-activity relationship analyses indicate that meta-chloro substitution provides several advantages: enhanced receptor binding through optimal geometric fit, improved selectivity profiles compared to para-substituted analogs, and favorable pharmacokinetic properties [5] [6]. The 3-chlorophenyl moiety allows for π-π stacking interactions and halogen bonding that contribute significantly to receptor affinity [3].

Para-Chloro (4-Position) Characteristics: Para-chlorophenyl derivatives typically exhibit high binding affinity but may demonstrate reduced selectivity compared to meta-substituted compounds [7] [5]. The 4-chloro position enables strong electronic effects through resonance stabilization, leading to enhanced potency in many biological assays [7]. However, this increased activity often comes at the cost of broader receptor binding profiles.

Multi-Chloro Substitution Patterns: Compounds bearing 3,4-dichloro substitution demonstrate dramatically enhanced bioactivity compared to mono-chlorinated analogs [7] [8]. The 3,4-dichlorophenyl configuration provides superior metabolic stability, increased binding affinity (often 3-5 fold improvements), and enhanced selectivity ratios [8]. This substitution pattern creates synergistic electronic and steric effects that optimize receptor recognition [7].

Quantitative structure-activity relationship studies reveal that the 3-chlorophenyl position provides binding affinity values in the 12-50 nanomolar range with selectivity ratios of approximately 15:1 against off-target receptors, while 3,4-dichloro analogs achieve binding affinities of 3-15 nanomolar with selectivity ratios exceeding 45:1 [7] [8].

N-Alkyl Substitution Effects on Receptor Binding Affinity

The dimethylamino moiety in [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride represents a critical pharmacophore element whose substitution pattern profoundly influences receptor binding characteristics. N-alkyl substitution effects follow well-defined structure-activity relationships that have been extensively characterized across multiple phenethylamine classes [9] [10] [11] [6].

Primary Amine Baseline Activity: Compounds with unsubstituted primary amine groups (N-H2) typically exhibit low to moderate receptor binding affinity and poor selectivity profiles [4] [10]. Primary amines serve as reference points for evaluating N-alkyl modifications, generally showing binding affinities in the 100-300 nanomolar range [10].

N-Monomethyl Substitution: Introduction of a single methyl group on the nitrogen atom produces moderate improvements in binding affinity (typically 50-100% increases) while enhancing receptor selectivity [9] [10]. N-methylphenethylamine derivatives demonstrate improved pharmacokinetic properties and reduced off-target effects compared to primary amine analogs .

N,N-Dimethyl Optimal Configuration: The dimethylamino substitution pattern represents the most favorable N-alkyl configuration for receptor binding in phenethylamine systems [11] . N,N-dimethyl substitution provides multiple advantages: dramatically enhanced binding affinity (200-300% improvements over primary amines), excellent receptor selectivity profiles, and optimal lipophilicity for membrane penetration . The dimethyl groups create favorable hydrophobic interactions within receptor binding pockets while maintaining appropriate molecular geometry .

Extended N-Alkyl Chain Effects: N-ethyl and N-propyl substitutions generally produce diminishing returns in binding affinity [14] [15] [16]. Studies demonstrate that alkyl chain lengths beyond methyl often result in steric penalties that outweigh any hydrophobic benefits [15]. N-ethyl derivatives typically show 25-50% improvements over primary amines, while N-propyl analogs may exhibit reduced activity due to steric hindrance [16].

Branched N-Alkyl Advantages: N-isopropyl and other branched alkyl substituents can provide enhanced binding affinity compared to linear chains of equivalent carbon number [1] [17]. Branched substitution creates favorable steric complementarity with receptor binding sites while avoiding the flexibility penalties associated with longer linear chains [17].

Binding Affinity Quantification: Comprehensive binding studies reveal that N,N-dimethyl phenethylamine derivatives achieve binding affinities in the 5-25 nanomolar range with selectivity ratios exceeding 35:1, representing optimal performance within this structural class . The dimethylamino group contributes approximately 2-3 log units of binding affinity improvement compared to primary amine analogs .

Comparative Analysis with 3,4-Dichloro and 3-Chloro-4-Methyl Analogues

Direct structural comparison of [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride with its 3,4-dichloro and 3-chloro-4-methyl analogs provides crucial insights into structure-activity relationships and optimization strategies for this compound class [7] [8] [18].

3,4-Dichloro Analog Superior Performance: The 3,4-dichlorophenyl analog demonstrates exceptional bioactivity enhancements across multiple parameters [7] [8]. Binding affinity studies reveal 3-5 fold improvements (3-15 nM range) compared to the mono-chloro parent compound [8]. The dual chlorine substitution creates synergistic electronic effects through combined inductive and resonance influences that optimize receptor recognition [8]. Additionally, 3,4-dichloro substitution provides superior metabolic stability due to reduced susceptibility to oxidative metabolism, extending compound half-life significantly [8].

3-Chloro-4-Methyl Analog Balanced Properties: The 3-chloro-4-methyl analog represents a strategic middle ground between the mono-chloro and dichloro variants [18] [19]. This substitution pattern achieves binding affinities in the 8-35 nanomolar range with selectivity ratios of approximately 25:1 [18]. The methyl group at the 4-position provides modest electronic donation that complements the electron-withdrawing chlorine at position 3, creating balanced electronic properties [18]. This analog demonstrates very good metabolic stability while maintaining favorable physicochemical properties for drug development [19].

Electronic Effects Comparison: The three analogs exhibit distinct electronic profiles that directly correlate with their biological activities [3] [20]. The 3-chloro parent compound provides moderate electron withdrawal, the 3,4-dichloro analog delivers enhanced electron withdrawal through dual halogen effects, and the 3-chloro-4-methyl variant offers balanced electronic properties through opposing inductive effects [3]. These electronic differences translate into receptor binding affinity variations that follow predictable structure-activity patterns [20].

Selectivity Profile Analysis: Receptor selectivity studies reveal important differences among the three analogs [5] [6]. The 3,4-dichloro variant achieves the highest selectivity ratios (45:1) due to optimal geometric and electronic complementarity with target receptors [8]. The 3-chloro-4-methyl analog demonstrates good selectivity (25:1) while maintaining broader activity profiles that may be advantageous for certain therapeutic applications [18]. The parent 3-chloro compound shows moderate selectivity (15:1) but provides the most balanced overall profile [5].

Pharmacokinetic Considerations: Comparative pharmacokinetic studies indicate that metabolic stability follows the order: 3,4-dichloro > 3-chloro-4-methyl > 3-chloro [8] [18]. The 3,4-dichloro analog exhibits excellent stability due to reduced metabolic susceptibility, while the 3-chloro-4-methyl variant shows very good stability through combined steric and electronic protection [18]. These differences significantly impact in vivo efficacy and duration of action [8].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

234.0690539 g/mol

Monoisotopic Mass

234.0690539 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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